molecular formula C20H19N3O5S2 B2935677 N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941967-27-7

N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2935677
CAS No.: 941967-27-7
M. Wt: 445.51
InChI Key: GZBIBRQORGYFPG-UHFFFAOYSA-N
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Description

N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 4-nitroaniline with thioamide derivatives under specific conditions. The process begins with the formation of the thiazole ring through cyclization reactions. The tosyl group is then introduced to the butanamide moiety through sulfonation reactions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. The thiazole ring is known to inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, the compound can induce apoptosis in cancer cells by interfering with cellular pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide stands out due to its specific structural features, such as the presence of the nitrophenyl and tosyl groups, which contribute to its unique chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-14-4-10-17(11-5-14)30(27,28)12-2-3-19(24)22-20-21-18(13-29-20)15-6-8-16(9-7-15)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBIBRQORGYFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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